5-Hydroxy-2-hydroxymethylpyridine

Descripción

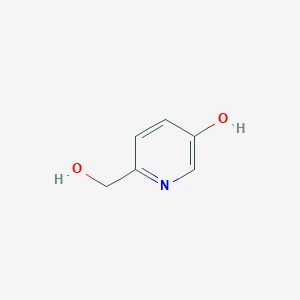

Structure

3D Structure

Propiedades

IUPAC Name |

6-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)3-7-5/h1-3,8-9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESFDGDRYVANBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329330 | |

| Record name | 6-(hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40222-77-3 | |

| Record name | 6-(hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(hydroxymethyl)pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Hydroxymethyl Pyridin 3 Ol and Its Derivatives

Classical Chemical Synthesis Routes

Classical synthesis provides foundational methods for obtaining 6-(Hydroxymethyl)pyridin-3-ol and its related structures. These routes typically rely on well-established reaction types such as electrophilic substitution and functional group reduction.

Direct hydroxymethylation involves the introduction of a -CH₂OH group onto the pyridine (B92270) ring in a single step. Formaldehyde (B43269) is the most common C1 source for this transformation.

The reaction of pyridin-3-ol precursors with formaldehyde is a direct method for producing hydroxymethylated pyridinols. This reaction is analogous to the Lederer-Manasse reaction observed in phenols. thieme-connect.compractically.comuou.ac.in The electron-donating nature of the hydroxyl group at the C-3 position activates the pyridine ring, directing electrophilic substitution to the ortho (C-2, C-4) and para (C-6) positions. researchgate.net While the synthesis of the specific 6-(hydroxymethyl) isomer is the focus, many reported procedures for related isomers illustrate the general principles of this method.

The conditions for formaldehyde-mediated hydroxymethylation can be controlled to favor the desired product. The reaction is typically performed under basic conditions, which enhances the nucleophilicity of the pyridin-3-ol. For instance, the hydroxymethylation of pyridin-3-ol derivatives has been successfully carried out using bases like sodium hydroxide (B78521) or tertiary amines at elevated temperatures. google.com

A Russian patent describes a reaction of a pyridoxine-related precursor with a 37% aqueous solution of formaldehyde in the presence of sodium hydroxide at 70°C for 60 hours, achieving an 80% yield of the 6-hydroxymethylated product. google.com Another approach for a related isomer involves treating the pyridine precursor with aqueous formaldehyde and sodium hydroxide at 90°C for three hours. Control of reaction parameters such as temperature is critical, as temperatures exceeding 85-90°C can lead to the formation of bis(hydroxymethyl) byproducts.

Table 1: Illustrative Conditions for Formaldehyde-Mediated Hydroxymethylation of Hydroxypyridine Precursors

| Precursor | Base | C1 Source | Temperature | Duration | Yield | Reference |

| Pyridoxine (B80251) Derivative | Sodium Hydroxide | 37% Formaldehyde (aq) | 70°C | 60 hours | 80% | google.com |

| 3-(Hydroxymethyl)pyridine | Sodium Hydroxide | 37% Formaldehyde (aq) | 90°C | 3 hours | 31% (for 2-isomer) | |

| Pyridine-3,4-diol | Basic Medium (e.g., NaOH) | Formaldehyde | Elevated | Not Specified | Not Specified |

The mechanism for hydroxymethylation under basic conditions is considered an electrophilic aromatic substitution. The hydroxyl group at C-3 deprotonates in the basic medium, forming a pyridinoxide anion. This greatly increases the electron density of the pyridine ring, enhancing its nucleophilicity. The electron-rich ring then attacks the electrophilic carbon atom of formaldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the final hydroxymethylated product. The C-3 hydroxyl group directs this substitution preferentially to the ortho and para positions (C-2, C-4, and C-6).

An alternative classical strategy involves the synthesis of 6-(Hydroxymethyl)pyridin-3-ol from a pyridine precursor that already contains a carbon atom at the desired position, but in a different oxidation state. The reduction of a formyl (aldehyde) group is a common and efficient method for this purpose.

The precursor for this route is 5-hydroxypyridine-2-carbaldehyde (also known as 6-formyl-3-pyridinol). The aldehyde functional group can be selectively reduced to a primary alcohol (the hydroxymethyl group) using standard reducing agents. This transformation is a widely used and reliable reaction in organic synthesis.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents readily convert aldehydes to alcohols without affecting the aromatic pyridine ring or the phenolic hydroxyl group. The choice of reagent and solvent can be tailored to the specific substrate and desired reaction scale. For example, the reduction of the related 6-Chloro-5-hydroxypyridine-2-carbaldehyde to its corresponding alcohol can be achieved with NaBH₄ in methanol.

Table 2: General Reagents for Reduction of Formylpyridines

| Precursor Type | Reducing Agent | Product Type | Reference |

| 5-Hydroxypyridine-2-carbaldehyde | Sodium Borohydride (NaBH₄) | 6-(Hydroxymethyl)pyridin-3-ol | google.com |

| 5-Hydroxypyridine-2-carbaldehyde | Lithium Aluminum Hydride (LiAlH₄) | 6-(Hydroxymethyl)pyridin-3-ol | |

| 5-(Benzyloxy)-2-formylpyridin-4-ol | Not specified | 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol (B181519) |

Formaldehyde-Mediated Hydroxymethylation of Pyridin-3-ol Precursors

Ring Expansion Approaches

Ring expansion reactions provide a direct and atom-economical pathway to the pyridin-3-ol core from readily available starting materials. A key example is the conversion of furan-based compounds.

Conversion of 5-(Hydroxymethyl)furfural to 6-(Hydroxymethyl)pyridin-3-ol

A prominent and well-studied method for synthesizing 6-(hydroxymethyl)pyridin-3-ol involves the ring expansion of 5-(hydroxymethyl)furfural (HMF). evitachem.comacs.orgresearchgate.net This reaction is of particular interest as it elucidates the formation of pyridin-3-ols in thermally processed foods like honey, where HMF is a common degradation product of sugars. acs.orgcolab.wsacs.org The transformation is typically achieved by heating HMF in the presence of an ammonia (B1221849) source. evitachem.comresearchgate.net

The conversion of HMF to 6-(hydroxymethyl)pyridin-3-ol is proposed to proceed through a general pathway applicable to the formation of various pyridin-3-ols from 2-oxofurans. acs.orgresearchgate.net The reaction is understood to occur primarily at neutral pH values. acs.orgcolab.wsacs.org

The kinetics of this conversion have been investigated, revealing an activation energy (Ea) for the formation of 6-(hydroxymethyl)pyridin-3-ol of approximately 74 ± 3 kJ/mol. acs.orgresearchgate.net This is notably higher than the activation energy for the disappearance of HMF itself, which is around 43 ± 4 kJ/mol. acs.orgresearchgate.net This suggests that while HMF degrades relatively easily, its conversion to the pyridin-3-ol derivative is a more energy-intensive step.

Table 1: Activation Energies in the Conversion of HMF

| Reaction | Activation Energy (Ea) (kJ/mol) |

| Formation of 6-(Hydroxymethyl)pyridin-3-ol | 74 ± 3 |

| Disappearance of HMF | 43 ± 4 |

Data sourced from studies on model systems. acs.orgresearchgate.net

The proposed reaction pathway is not limited to HMF. Similar conversions, such as furfural (B47365) to pyridin-3-ol and 2-acetylfuran (B1664036) to 2-methylpyridin-3-ol, follow this general mechanism, highlighting its broader applicability in synthesizing substituted pyridin-3-ols. acs.orgresearchgate.net

The presence of ammonia or an ammonia-producing compound is critical for the ring expansion of HMF to 6-(hydroxymethyl)pyridin-3-ol. evitachem.comacs.orgresearchgate.net In food systems, amino acids serve as a primary source of ammonia during thermal processing, such as the Maillard reaction. nih.gov Studies have shown that the type of amino acid can influence the rate of HMF formation and, consequently, the subsequent formation of pyridin-3-ol derivatives. nih.gov

In controlled model systems, various ammonia-producing compounds can be utilized to facilitate this transformation. The reaction's dependence on an ammonia source underscores its relevance in food chemistry, explaining the natural occurrence of these pyridine derivatives in heated food products containing both sugars and proteins or amino acids. acs.orgresearchgate.net The results from these studies suggest that the formation of pyridin-3-ols is an almost unavoidable consequence when 2-oxofurans are heated in the presence of ammonia. acs.orgresearchgate.net

Advanced Synthetic Strategies

Beyond the classical ring expansion methods, advanced synthetic strategies offer greater control over the synthesis of 6-(hydroxymethyl)pyridin-3-ol derivatives, enabling the introduction of diverse functionalities and improving reaction efficiency.

Functional Group Protection and Deprotection Approaches for Regioselectivity

The synthesis of specifically substituted derivatives of 6-(hydroxymethyl)pyridin-3-ol often requires the use of protecting groups to achieve regioselectivity. The hydroxyl and hydroxymethyl groups on the pyridine ring have different reactivities that can be exploited, but protection is often necessary to direct reactions to a specific site.

Common protecting groups for hydroxyl functionalities include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), which are valued for their ease of introduction and selective removal under specific conditions. tcichemicals.com For instance, the bulky TBDMS group can be used to selectively protect a less sterically hindered hydroxyl group. tcichemicals.com Alkoxymethyl ethers, like methoxymethyl (MOM) ether, are stable under basic and reducing conditions and are typically removed with acid. tcichemicals.com The trityl (Tr) group is particularly useful for protecting primary hydroxyl groups, such as the one in the hydroxymethyl substituent of the target molecule, due to its steric bulk. tcichemicals.com

In the context of synthesizing derivatives of 6-(hydroxymethyl)pyridin-3-ol, a synthetic chemist might protect the phenolic hydroxyl group as a TBDMS ether while leaving the primary hydroxyl of the hydroxymethyl group free for subsequent reactions like oxidation or esterification. Conversely, protecting the primary hydroxyl as a trityl ether would allow for selective modification of the phenolic hydroxyl or the pyridine ring itself. The choice of protecting group is crucial and is dictated by its stability under the planned reaction conditions and the specific deprotection method required. thieme-connect.de

Table 2: Common Protecting Groups for Hydroxyl Functions

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | F⁻ (e.g., TBAF), acid | Basic conditions, many oxidizing/reducing agents |

| Methoxymethyl | MOM | MOM-Cl, base | Acidic hydrolysis | Basic conditions, reducing agents, some oxidizing agents |

| Trityl | Tr | Tr-Cl, pyridine | Mild acid | Basic and neutral conditions |

Multi-Component Reactions in Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are a powerful tool in modern organic synthesis for creating molecular diversity efficiently. researchgate.netmdpi.com While a specific MCR for the direct synthesis of 6-(hydroxymethyl)pyridin-3-ol is not prominently described, MCRs are widely used for the synthesis of highly substituted pyridine derivatives, which could be adapted for the synthesis of derivatives of the target compound. researchgate.netchim.itacs.org

For example, the Hantzsch pyridine synthesis and its variations are classic MCRs that can be modified to produce a wide array of pyridine structures. mdpi.com More contemporary MCRs might involve the one-pot reaction of an aldehyde, an active methylene (B1212753) compound, and an ammonia source to construct the pyridine ring. researchgate.net To synthesize a derivative of 6-(hydroxymethyl)pyridin-3-ol, a protected form of a hydroxymethyl-substituted building block could potentially be incorporated into such a reaction scheme.

The key advantages of using MCRs include reduced synthesis time, lower costs, and a decrease in chemical waste, aligning with the principles of green chemistry. researchgate.netacs.org The development of novel MCRs remains an active area of research, and future innovations may provide even more direct and versatile routes to complex derivatives of 6-(hydroxymethyl)pyridin-3-ol.

Biocatalytic Synthesis Approaches

Biocatalytic methods, employing either isolated enzymes or whole microbial cells, represent a compelling strategy for the synthesis of hydroxylated pyridine derivatives. dntb.gov.uanih.govresearchgate.net These biological systems offer significant advantages over traditional chemical synthesis routes, which can be inefficient or limited, especially for producing complex molecules like aminopyridinols. dntb.gov.uanih.gov The application of biocatalysts is particularly attractive for its high regioselectivity and sustainability, providing a greener alternative for the production of valuable pyridine-based synthons used in the pharmaceutical and chemical industries. dntb.gov.uavu.ltrsc.org The microbial world presents a vast reservoir of enzymes and metabolic pathways capable of modifying pyridine rings, often through hydroxylation, a key step in their natural degradation pathways. vu.ltnih.govtandfonline.com

Enzymatic Conversions for Hydroxylated Pyridine Derivatives

The enzymatic synthesis of hydroxylated pyridines leverages specific enzymes to catalyze precise chemical transformations on the pyridine nucleus or its substituents. Monooxygenases and lipases are among the key enzymes utilized in these biotransformations. conicet.gov.ar The initial hydroxylation of pyridine compounds is a common step in their biodegradation, often involving the incorporation of an oxygen atom derived from water. tandfonline.com

A notable example is the use of xylene monooxygenase (XMO) from Pseudomonas putida, expressed in recombinant Escherichia coli, to synthesize 6-(Hydroxymethyl)pyridine-3,4-diol. This process starts with 2,6-lutidine and involves the sequential oxidation of the methyl groups. The XMO enzyme catalyzes the transformation of the methyl groups into hydroxymethyl groups, with endogenous reductases in the host cell reducing aldehyde intermediates to the final diol product.

Table 1: Enzymatic Conversion Steps for 6-(Hydroxymethyl)pyridine-3,4-diol

| Step | Starting Material | Intermediate(s) | Final Product | Enzyme System |

|---|---|---|---|---|

| 1 | 2,6-Lutidine | 6-Methyl-2-pyridinemethanol | Recombinant E. coli expressing Xylene Monooxygenase (XMO) |

This table illustrates the biocatalytic pathway using XMO for the synthesis of a di-hydroxylated derivative.

Another versatile enzymatic approach involves the use of lipases for the synthesis of pyridine derivatives. In a chemoenzymatic methodology, 3-hydroxypyridine (B118123) can be chemically converted to a pyridinyloxyalkanol, which then serves as a substrate for lipase-catalyzed acylation. conicet.gov.ar This transesterification reaction, using a lipase, produces acyloxyalkyl derivatives in high yields. The efficiency of this enzymatic step is influenced by various parameters, including the choice of enzyme and solvent. conicet.gov.ar

Table 2: Lipase-Catalyzed Synthesis of 12-(Pyridin-3-yloxy)dodecyl acetate

| Parameter | Condition | Result |

|---|---|---|

| Enzyme Source | Lipase from Candida antarctica (CAL-B) | Optimal performance |

| Solvent | Toluene | Preferred solvent |

| Acylating Agent | Vinyl acetate | Effective acyl donor |

| Temperature | 45 °C | Optimal temperature |

This table summarizes the optimized reaction conditions for the enzymatic acylation of a hydroxypyridine derivative. conicet.gov.ar

Whole-Cell Catalysis for Oxyfunctionalization

Whole-cell catalysis offers a practical approach for the oxyfunctionalization of pyridine derivatives, harnessing the complete metabolic machinery of microorganisms. This method avoids the need for enzyme purification and cofactor regeneration, making it a robust and cost-effective alternative. dntb.gov.uarsc.org

A prominent example is the use of Burkholderia sp. MAK1, a bacterium isolated from soil, which can utilize pyridin-2-ol as its sole carbon source. dntb.gov.uanih.gov Whole cells of Burkholderia sp. MAK1 have demonstrated the ability to regioselectively hydroxylate a variety of pyridine derivatives. dntb.gov.ua The bacterium possesses an inducible pyridin-2-ol 5-monooxygenase, which is key to its catalytic activity. researchgate.net This system has been successfully used to convert different pyridin-2-amines and pyridin-2-ones into their corresponding 5-hydroxy derivatives. dntb.gov.uanih.gov For instance, the bioconversion of 4-chloropyridin-2-amine using Burkholderia sp. MAK1 yields 6-amino-4-chloro-pyridin-3-ol, with the conversion reaching approximately 97% after six hours at 30 °C. nih.gov

Table 3: Whole-Cell Oxyfunctionalization of Pyridine Derivatives by Burkholderia sp. MAK1

| Substrate | Product | Key Enzyme System |

|---|---|---|

| Pyridin-2-amines | 5-Hydroxy-pyridin-2-amines | Inducible monooxygenase |

| Pyridin-2-ones | 5-Hydroxy-pyridin-2-ones | Inducible monooxygenase |

| 4-Chloropyridin-2-amine | 6-Amino-4-chloro-pyridin-3-ol | Inducible monooxygenase |

This table shows the versatility of Burkholderia sp. MAK1 in producing various hydroxylated and N-oxide pyridine derivatives. dntb.gov.uanih.govnih.gov

Recombinant microorganisms are also powerful tools for whole-cell biocatalysis. A novel one-pot process for synthesizing the versatile chemical intermediate 2,6-bis(hydroxymethyl)pyridine has been developed using recombinant E. coli cells. rsc.org This biocatalytic route starts from the naturally occurring compound 2,6-lutidine and achieves significant product titers, exceeding 12 g L⁻¹ with a space-time yield of 0.8 g L⁻¹ h⁻¹. rsc.org This demonstrates a sustainable and simpler alternative to traditional multi-step chemical syntheses. rsc.org

Chemical Reactivity and Transformative Chemistry of 6 Hydroxymethyl Pyridin 3 Ol

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol moiety in 6-(hydroxymethyl)pyridin-3-ol is susceptible to oxidation, leading to the formation of valuable aldehyde and carboxylic acid derivatives. The selectivity of these transformations is highly dependent on the choice of oxidizing agent and reaction conditions.

The oxidation of the hydroxymethyl group to a carboxylic acid is a key transformation, yielding 5-hydroxypyridine-2-carboxylic acid. This conversion is typically achieved using strong oxidizing agents. For instance, in related substituted pyridinols such as 6-chloro-5-(hydroxymethyl)pyridin-3-ol, reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) have been noted to facilitate the oxidation of the hydroxymethyl group to a carboxylic acid. smolecule.com Similarly, the hydroxymethyl group in 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol (B181519) can be oxidized to a carboxyl group. These examples suggest that similar conditions would be effective for the oxidation of 6-(hydroxymethyl)pyridin-3-ol.

The selective oxidation of the hydroxymethyl group to an aldehyde, 5-hydroxy-2-pyridinecarboxaldehyde, requires milder and more controlled conditions to prevent over-oxidation to the carboxylic acid. Research on substituted pyridoxine (B80251) derivatives has demonstrated that the hydroxymethyl group at the 6-position can be selectively oxidized to an aldehyde under mild conditions. researchgate.net While specific studies on 6-(hydroxymethyl)pyridin-3-ol are not abundant, the principles of selective oxidation from related compounds are applicable.

Common oxidizing agents and their expected products in the oxidation of 6-(hydroxymethyl)pyridin-3-ol are summarized in the table below.

| Oxidizing Agent | Product | Comments |

| Potassium Permanganate (KMnO4) | 5-Hydroxypyridine-2-carboxylic acid | Strong oxidizing agent, typically leads to the carboxylic acid. smolecule.com |

| Chromium Trioxide (CrO3) | 5-Hydroxypyridine-2-carboxylic acid | Another strong oxidizing agent for conversion to the carboxylic acid. smolecule.com |

| Mild Oxidizing Agents | 5-Hydroxy-2-pyridinecarboxaldehyde | Requires careful control to achieve selectivity for the aldehyde over the carboxylic acid. researchgate.net |

Reduction Reactions of the Pyridine (B92270) Ring and Substituents

The pyridine ring of 6-(hydroxymethyl)pyridin-3-ol can undergo reduction to yield piperidine (B6355638) derivatives, which are valuable saturated heterocyclic structures. The choice of reducing agent and catalyst influences the extent of reduction and the stereochemical outcome.

Hydrogenation of the pyridine ring leads to the formation of 6-(hydroxymethyl)piperidine-3-ol. This transformation is typically achieved through catalytic hydrogenation. The use of a rhodium oxide (Rh2O3) catalyst under mild conditions has been shown to be effective for the reduction of various unprotected pyridines, including those with alcohol functional groups. rsc.org This method is particularly useful for producing the corresponding piperidines. rsc.org Furthermore, dearomatization can lead to dihydropyridine (B1217469) intermediates, which can be achieved using reagents like amine borane (B79455) under mild conditions. nih.gov

The stereochemistry of the resulting piperidine is a critical aspect of the reduction process. For multi-substituted pyridines, catalytic hydrogenation often leads to the cis product as the major isomer. rsc.org More advanced catalytic systems can achieve high levels of stereoselectivity. For instance, the chemoselective and enantioselective reduction of 2-vinyl-substituted pyridines has been accomplished using chiral spiro-bicyclic bisborane catalysts, proceeding through a cascade of 1,4-hydroboration and transfer hydrogenation. nih.gov While this specific example is for a vinyl-substituted pyridine, it highlights the potential for developing stereoselective reductions for other substituted pyridines like 6-(hydroxymethyl)pyridin-3-ol. The stereoselective reduction of tetrasubstituted cyclic enones to halohydrins with three contiguous stereogenic centers has also been demonstrated using a multienzymatic approach, suggesting biocatalysis as a potential route for the stereocontrolled reduction of appropriately modified 6-(hydroxymethyl)pyridin-3-ol derivatives. acs.org

A summary of reducing agents and their potential applications in the reduction of 6-(hydroxymethyl)pyridin-3-ol is presented below.

| Reducing System | Product/Intermediate | Stereochemistry/Selectivity |

| Rhodium Oxide (Rh2O3) / H2 | 6-(Hydroxymethyl)piperidine-3-ol | For multi-substituted pyridines, the cis isomer is typically the major product. rsc.org |

| Amine Borane | Dihydropyridine derivative | Mild and selective reduction to partially saturated heterocycles. nih.gov |

| Chiral Borane Catalysts | Chiral piperidine derivatives | Capable of high chemoselectivity and enantioselectivity in related systems. nih.gov |

Nucleophilic Substitution Reactions

The hydroxyl group of the hydroxymethyl moiety in 6-(hydroxymethyl)pyridin-3-ol can be converted into a better leaving group, enabling nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the 6-position. A common strategy involves the conversion of the alcohol to a halide. For instance, 2,6-bis(hydroxymethyl)pyridin-3-ol can be converted to 2,6-bis(chloromethyl)pyridin-3-ol. tandfonline.com This chlorinated intermediate is then susceptible to nucleophilic attack. In one example, it was reacted with sodium azide (B81097) (NaN3) to yield 2,6-bis(azidomethyl)pyridin-3-ol. tandfonline.com

The direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. almerja.com Therefore, activation of the hydroxyl group is necessary. This can be achieved by protonation in strong acid, which converts -OH to the much better leaving group -OH2+. almerja.com However, this method is limited as many nucleophiles are deactivated under strongly acidic conditions. almerja.com A more versatile approach is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for SN2 reactions. almerja.com

The following table outlines a representative nucleophilic substitution pathway for 6-(hydroxymethyl)pyridin-3-ol.

| Reactant/Intermediate | Reagent(s) | Product | Reaction Type |

| 6-(Hydroxymethyl)pyridin-3-ol | Thionyl Chloride (SOCl2) or similar | 6-(Chloromethyl)pyridin-3-ol (B11810433) | Conversion of alcohol to alkyl halide |

| 6-(Chloromethyl)pyridin-3-ol | Sodium Azide (NaN3) | 6-(Azidomethyl)pyridin-3-ol | Nucleophilic substitution (SN2) with azide |

| 6-(Chloromethyl)pyridin-3-ol | Amines (e.g., methylamine) | 6-((Methylamino)methyl)pyridin-3-ol | Nucleophilic substitution with an amine |

| 6-(Chloromethyl)pyridin-3-ol | Thiols (e.g., ethanethiol) | 6-((Ethylthio)methyl)pyridin-3-ol | Nucleophilic substitution with a thiol |

Exchange of the Hydroxymethyl Moiety

The direct displacement of the hydroxymethyl group's -OH is unfavorable due to the poor leaving group nature of the hydroxide ion. Therefore, transformative strategies focus on first converting the hydroxyl into a more reactive intermediate, most commonly a halide. This is typically achieved by treating 6-(hydroxymethyl)pyridin-3-ol with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce the corresponding 6-(chloromethyl)pyridin-3-ol. smolecule.comsmolecule.com This chlorinated intermediate serves as a versatile electrophile for subsequent nucleophilic substitution reactions. smolecule.com

The conversion to 6-(chloromethyl)pyridin-3-ol is a critical activation step, transforming the unreactive alcohol into a reactive benzylic-type halide, which is highly susceptible to attack by a wide array of nucleophiles. smolecule.comvulcanchem.comsmolecule.com

Scope of Nucleophiles and Reaction Conditions

Once activated as 6-(chloromethyl)pyridin-3-ol, the compound can react with a variety of nucleophiles to forge new carbon-heteroatom or carbon-carbon bonds at the 6-position. The chloromethyl group is an excellent electrophilic site for these transformations. smolecule.comvulcanchem.com

Common nucleophiles include:

Azides: Sodium azide (NaN₃) can be used to introduce an azido (B1232118) group (-N₃), a precursor for amines or nitrogen-containing heterocycles. smolecule.com

Cyanides: Alkali metal cyanides, like potassium cyanide (KCN), allow for the introduction of a cyano group (-CN), which can be further hydrolyzed to a carboxylic acid or reduced to an amine. smolecule.com

Amines: Primary and secondary amines can displace the chloride to form the corresponding 6-(aminomethyl) derivatives. These reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80–100°C).

Thiols: Thiolates, generated from thiols and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), are effective nucleophiles for creating thioethers. vulcanchem.com

Alcohols/Phenols: Alkoxides or phenoxides can react to form ether linkages.

The table below summarizes the scope of these nucleophilic substitution reactions.

| Nucleophile Source | Nucleophile | Product Class | Typical Conditions | Ref |

| Sodium Azide (NaN₃) | N₃⁻ | Azides | Mild conditions | smolecule.com |

| Potassium Cyanide (KCN) | CN⁻ | Nitriles | Mild conditions | smolecule.com |

| Methylamine (CH₃NH₂) | R-NH₂ | Secondary Amines | DMF, 80-100°C, 6-12h | |

| Ethanethiol (C₂H₅SH) | R-S⁻ | Thioethers | Base (e.g., K₂CO₃), DMF |

Condensation Reactions

Condensation reactions involving the 6-(hydroxymethyl)pyridin-3-ol scaffold necessitate prior oxidation of the hydroxymethyl group to an aldehyde, namely 3-hydroxy-pyridine-6-carboxaldehyde. This transformation is a key step to unlock further reactivity towards imine formation.

Schiff Base Formation Involving the Hydroxymethyl Group

Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov For 6-(hydroxymethyl)pyridin-3-ol, this is a two-step process:

Oxidation: The primary alcohol of the hydroxymethyl group is first oxidized to the corresponding aldehyde. This can be achieved using various oxidizing agents, with manganese dioxide (MnO₂) being a common choice for the selective oxidation of allylic or benzylic-type alcohols. smolecule.commui.ac.ir

Condensation: The resulting 3-hydroxy-pyridine-6-carboxaldehyde is then reacted with a primary amine (R-NH₂). This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate, which then dehydrates to form the final Schiff base (imine). nih.gov

The general reaction is as follows, where the pyridin-3-ol moiety is first oxidized and then condensed with a primary amine. Studies on the isomeric 3-hydroxypyridine-4-carboxaldehyde (B112166) have shown that it readily reacts with various anilines to form stable Schiff bases, confirming the feasibility of this reaction pathway. researchgate.net

Formation of Hydrazones and Related Imines

The formation of hydrazones follows a similar pathway to Schiff base formation. Hydrazones are a specific class of imines formed from the reaction of an aldehyde or ketone with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine). xiahepublishing.com

The synthesis proceeds via the same initial oxidation step to yield 3-hydroxy-pyridine-6-carboxaldehyde. This aldehyde intermediate is then condensed with a suitable hydrazine derivative. mui.ac.ir The resulting hydrazone contains the characteristic C=N-N moiety. These derivatives are important in synthetic chemistry and can serve as ligands in coordination chemistry. nih.gov

| Reaction | Required Intermediate | Reagent | Product |

| Schiff Base Formation | 3-hydroxy-pyridine-6-carboxaldehyde | Primary Amine (R-NH₂) | N-substituted imine |

| Hydrazone Formation | 3-hydroxy-pyridine-6-carboxaldehyde | Hydrazine (R-NH-NH₂) | Hydrazone |

| Oxime Formation | 3-hydroxy-pyridine-6-carboxaldehyde | Hydroxylamine (NH₂OH) | Oxime |

Cycloaddition Reactions

Pyridin-3-ols are well-known precursors to zwitterionic 1,3-dipoles known as oxidopyridinium betaines, which are highly reactive species in cycloaddition reactions.

Generation and Reactivity of Oxidopyridinium Betaines

The generation of an oxidopyridinium betaine (B1666868) from 6-(hydroxymethyl)pyridin-3-ol is a two-step process:

N-Alkylation/N-Acylation: The pyridine nitrogen atom is first quaternized using an alkylating or acylating agent (e.g., methyl triflate, benzyl (B1604629) bromide). This forms a pyridinium (B92312) salt.

Deprotonation: Treatment of the pyridinium salt with a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), removes the acidic proton from the hydroxyl group at the 3-position. This generates the highly reactive, zwitterionic 3-oxidopyridinium betaine in situ. researchgate.net

This betaine is a versatile 1,3-dipole that can readily participate in cycloaddition reactions with various dipolarophiles (alkenes, alkynes, etc.). These reactions are powerful methods for constructing complex, nitrogen-containing bicyclic frameworks. rsc.org The most common modes of reactivity are [3+2] and [5+2] cycloadditions, depending on the nature of the betaine and the reaction partner. researchgate.netresearchgate.net For instance, the reaction of oxidopyridinium betaines with electron-deficient alkenes like N-methylmaleimide typically proceeds via a [5+2] cycloaddition to yield 8-azabicyclo[3.2.1]octane derivatives. researchgate.net This reactivity provides a robust pathway to three-dimensional molecular scaffolds from the planar pyridine precursor. rsc.orgucl.ac.uk

[5+2] Cycloadditions for Bridged N-Heterocyclic Scaffold Construction

The 3-oxidopyridinium ylide, generated in situ from 6-(hydroxymethyl)pyridin-3-ol, serves as an effective five-carbon component in [5+2] cycloaddition reactions. This powerful transformation allows for the direct synthesis of seven-membered rings, particularly bridged N-heterocyclic scaffolds, which are prevalent in numerous biologically active natural products. The reaction involves the formal addition of the five-atom chain of the oxidopyridinium ylide across a two-atom π-system (a dipolarophile), such as an alkene or alkyne.

The general mechanism involves the deprotonation of the hydroxyl group of the pyridinium salt precursor, often achieved by heating or with a mild base, to form the 3-oxidopyridinium betaine. This intermediate is then trapped by a suitable dipolarophile. For instance, reaction with electron-deficient alkenes like acrylates or N-substituted maleimides leads to the formation of highly functionalized 8-azabicyclo[3.2.1]octane skeletons. rsc.org The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the substituents on both the ylide and the dipolarophile.

Recent research has expanded the scope of dipolarophiles to include arynes. In a notable example, pyridinium 1,4-zwitterions, which are structurally related to the ylides derived from 6-(hydroxymethyl)pyridin-3-ol, undergo a [5+2] cycloaddition with in situ-generated benzyne. This reaction provides access to complex benzopyridothiazepine frameworks. mdpi.com A similar metal-free cascade [5+2]/[2+2] cycloaddition between pyridinium zwitterions and arynes has been developed for the synthesis of polycyclic 1,4-benzodiazepines, demonstrating the formation of one C-N and three C-C bonds in a single operation. acs.org These methods highlight the utility of the pyridin-3-ol core in rapidly building molecular complexity.

The table below summarizes representative examples of [5+2] cycloaddition reactions involving 3-oxidopyridinium ylides to form bridged heterocyclic systems.

| Ylide Precursor | Dipolarophile | Product Scaffold | Yield (%) | Ref. |

| N-Phenyl-3-hydroxypyridinium chloride | Methyl acrylate (B77674) | exo-8-Phenyl-8-azabicyclo[3.2.1]oct-3-en-2-one | 31 | rsc.org |

| N-Phenyl-3-hydroxypyridinium chloride | Styrene | endo-8-Phenyl-8-azabicyclo[3.2.1]oct-3-en-2-one | 50 | rsc.org |

| Pyridinium 1,4-zwitterion | Benzyne | Benzopyridothiazepine | Major Product | mdpi.com |

| Pyridinium zwitterion | Aryne | Polycyclic 1,4-Benzodiazepine | - | acs.org |

| N-Propargylpyridinium chloride | Ethyl propiolate | Dihydropyrido[1,2-d] Current time information in Bangalore, IN.bohrium.comdiazepine | 32 | rsc.org |

Asymmetric Induction in Cycloaddition Processes

Achieving stereocontrol in the cycloaddition reactions of 6-(hydroxymethyl)pyridin-3-ol derivatives is crucial for the synthesis of enantiomerically pure therapeutic agents. Asymmetric induction in these processes has been explored primarily through the use of chiral auxiliaries attached to either the dipolarophile or the pyridinium ylide itself.

One strategy involves the use of a chiral dipolarophile. For example, the [5+2] cycloaddition of a 3-oxidopyridinium ylide with a vinyl sulfone bearing a chiral sulfoxide (B87167) group was investigated. This reaction proceeded to give the expected bridged cycloadducts as a mixture of diastereomers, demonstrating that the chiral sulfoxide can influence the stereochemical outcome of the reaction. rsc.org

Alternatively, a chiral auxiliary can be incorporated into the ylide precursor. The Curtis group prepared an oxidopyridinium betaine featuring a chiral (S)-phenethylamine auxiliary attached to the pyridine nitrogen. rsc.org The [5+2] cycloaddition of this chiral ylide with tert-butyl acrylate afforded the corresponding 8-azabicyclo[3.2.1]octane product as a mixture of four diastereomers. Although the selectivity was modest, one diastereomer was obtained as the major product (43% yield), indicating a degree of facial selectivity imposed by the chiral group during the cycloaddition. rsc.org

While these examples establish the principle of asymmetric induction via chiral auxiliaries, the development of catalytic asymmetric versions remains a key objective. Although catalytic asymmetric [5+2] cycloadditions of 3-oxidopyridinium ylides are still emerging, significant progress in related systems provides a blueprint for future work. For instance, highly enantioselective [3+2] cycloadditions of pyridinium ylides have been achieved using a bimetallic relay catalysis system, where a chiral N,N'-dioxide-scandium(III) complex acts as the chiral Lewis acid to control the stereochemistry, affording products with up to 99% ee. nih.gov Similarly, chiral dirhodium(II) catalysts have proven effective in dearomatizing [3+3] cycloadditions of related N-acyliminopyridinium ylides. nih.gov These catalytic systems, which rely on the formation of a chiral environment around the reactive intermediates, offer a promising avenue for achieving high levels of enantioselectivity in the [5+2] cycloaddition of ylides derived from 6-(hydroxymethyl)pyridin-3-ol.

The table below details the results from studies using chiral auxiliaries to induce asymmetry in [5+2] cycloadditions.

| Chiral Component | Reaction Partner | Major Diastereomer Yield (%) | Diastereomeric Ratio | Ref. |

| (S)-phenethylamine auxiliary on ylide | tert-Butyl acrylate | 43 | Mixture of 4 diastereomers | rsc.org |

| (R)-Tolyl vinyl sulfoxide (dipolarophile) | 3-Oxido-1-methylpyridinium | - | Mixture of diastereomers | rsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies in 6 Hydroxymethyl Pyridin 3 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-(hydroxymethyl)pyridin-3-ol. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. shd-pub.org.rs

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-(hydroxymethyl)pyridin-3-ol, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the hydroxymethyl group. The aromatic protons would appear in the downfield region typical for heteroaromatic compounds, with their chemical shifts and splitting patterns (multiplicity) determined by their position on the ring and their coupling to adjacent protons. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would typically appear as a singlet or a doublet, depending on the solvent and temperature conditions that affect the exchange rate of the hydroxyl proton.

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for 6-(hydroxymethyl)pyridin-3-ol would be expected to display six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the hydroxymethyl group. The chemical shifts of the ring carbons are indicative of their electronic environment, influenced by the nitrogen atom and the hydroxyl and hydroxymethyl substituents.

A representative table of expected NMR data, based on the compound's structure, is presented below.

| Atom | Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Aromatic CH | ~6.5-8.5 ppm (multiplets) | ~110-150 ppm |

| -CH₂OH | ~4.5 ppm (singlet) | ~60-65 ppm |

| -OH (Phenolic) | Variable (broad singlet) | N/A |

| -OH (Alcoholic) | Variable (triplet/singlet) | N/A |

| Aromatic C-O | N/A | ~150-160 ppm |

| Aromatic C-N | N/A | ~140-150 ppm |

Note: Expected chemical shifts (ppm) are approximate and can vary based on solvent and experimental conditions.

While 1D NMR spectra identify the types of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For 6-(hydroxymethyl)pyridin-3-ol, COSY would show correlations between the neighboring protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum to its corresponding proton signal in the ¹H spectrum. For instance, the methylene proton signal would correlate to the hydroxymethyl carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound. shd-pub.org.rs

High-Resolution Mass Spectrometry (HRMS) measures molecular weight with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass. For 6-(hydroxymethyl)pyridin-3-ol, HRMS is used to confirm its molecular formula, C₆H₇NO₂. The calculated monoisotopic mass can be compared to the experimentally measured value to validate the compound's identity. shd-pub.org.rs

| Parameter | Value |

| Molecular Formula | C₆H₇NO₂ |

| Monoisotopic Mass (Calculated) | 125.04768 Da |

| Adduct Ion (Example) | [M+H]⁺ |

| Predicted m/z for [M+H]⁺ | 126.05495 |

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragments is predictable and characteristic of the molecule's structure, serving as a molecular fingerprint. The fragmentation of 6-(hydroxymethyl)pyridin-3-ol under electron ionization (EI) or electrospray ionization (ESI) would likely involve initial cleavages at the functional groups. Plausible fragmentation pathways include the loss of a water molecule ([M-H₂O]⁺), the loss of the hydroxymethyl radical (•CH₂OH), or the cleavage of the pyridine ring. Analysis of these fragment ions helps to confirm the presence and location of the hydroxyl and hydroxymethyl groups on the pyridine scaffold.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of 6-(hydroxymethyl)pyridin-3-ol would be expected to show characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Hydroxyl | O-H stretch (H-bonded) | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch (in -CH₂OH) | 2850-2960 |

| Aromatic Ring | C=C and C=N stretch | 1450-1600 |

| Hydroxymethyl | C-O stretch | 1000-1260 |

The broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibrations of the two hydroxyl groups, broadened by hydrogen bonding. The peaks in the aromatic region confirm the pyridine ring, and the strong C-O stretching band confirms the presence of the primary alcohol functionality.

Identification of Characteristic Hydroxyl and Pyridine Ring Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites specific vibrational modes. savemyexams.com For 6-(Hydroxymethyl)pyridin-3-ol, the IR spectrum is characterized by distinct bands corresponding to its two hydroxyl (-OH) groups (one phenolic, one alcoholic) and the vibrations of the pyridine ring.

The vibrations of atoms in a molecule are stimulated when they absorb radiation with a frequency matching their natural vibrational frequency. rsc.org These absorptions are typically reported in wavenumbers (cm⁻¹). savemyexams.com The key diagnostic bands for 6-(Hydroxymethyl)pyridin-3-ol include:

O-H Stretching: The presence of two hydroxyl groups leads to a prominent, broad absorption band in the high-frequency region of the spectrum, typically between 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between molecules in the sample. rsc.org The distinction between the alcoholic and phenolic O-H can be subtle, but both contribute to this characteristic feature.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the hydroxymethyl (-CH₂OH) group is observed just below 3000 cm⁻¹.

Pyridine Ring Vibrations (C=C and C=N Stretching): The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.net These bands are analogous to the C=C stretching vibrations in benzene (B151609) rings and are diagnostic for the aromatic heterocyclic core.

C-O Stretching: Strong C-O stretching bands are expected. The phenolic C-O stretch typically appears in the 1200-1260 cm⁻¹ range, while the primary alcohol C-O stretch is found around 1050 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks, including C-H bending and other skeletal vibrations, that are unique to the specific molecule. savemyexams.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. uzh.ch The pyridine ring in 6-(Hydroxymethyl)pyridin-3-ol, being an aromatic system, gives rise to characteristic absorptions in the UV region. The analysis of the UV-Vis spectrum helps in understanding the electronic structure and conjugation.

The spectrum is expected to show absorptions resulting from two main types of electronic transitions:

π→π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated pyridine ring. These transitions typically have high molar absorptivity (ε) values and are characteristic of aromatic systems. srce.hr For substituted pyridines, these bands are often observed in the 200-300 nm range.

n→π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen or oxygen atoms) to a π* anti-bonding orbital. uzh.ch These transitions are typically of much lower intensity (low ε value) compared to π→π* transitions.

The hydroxyl and hydroxymethyl groups act as auxochromes, substituents that can modify the absorption characteristics of the main chromophore (the pyridine ring). The electron-donating nature of the hydroxyl group, in particular, can cause a bathochromic (red) shift in the absorption maxima to longer wavelengths compared to unsubstituted pyridine. The absorption is also sensitive to pH; deprotonation of the phenolic hydroxyl group increases its electron-donating ability, often leading to a significant bathochromic shift. rsc.org For instance, studies on other pyridinol derivatives have shown absorption bands in the 250-340 nm range, corresponding to π→π* transitions. srce.hr

X-ray Diffraction (XRD)

Single-Crystal X-ray Analysis for Solid-State Molecular Structures

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. uhu-ciqso.es This method provides precise data on bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. To perform this analysis, a suitable single crystal of 6-(Hydroxymethyl)pyridin-3-ol must be grown and irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed model of the molecular structure.

While a specific crystal structure for 6-(Hydroxymethyl)pyridin-3-ol has not been reported in the searched literature, analysis of related hydroxymethyl-substituted pyridine derivatives demonstrates the type of data obtained. cdnsciencepub.comrsc.org For example, the crystal structure of trans-Pt(2,6-di(hydroxymethyl)pyridine)₂Cl₂ was determined, revealing precise bond lengths and angles for the coordinated hydroxymethyl pyridine ligand. cdnsciencepub.com A typical analysis provides key crystallographic parameters as illustrated in the example table below.

cdnsciencepub.comInvestigation of Intermolecular Interactions and Crystal Packing

The solid-state structure of 6-(Hydroxymethyl)pyridin-3-ol is heavily influenced by intermolecular interactions, which dictate the crystal packing arrangement. The primary forces are strong hydrogen bonds due to the presence of both hydrogen bond donors (the two -OH groups) and acceptors (the pyridine nitrogen and the two oxygen atoms). iucr.orgnih.gov These interactions are crucial for the formation of a stable, three-dimensional supramolecular architecture. researchgate.net

The expected interactions include:

O-H···N Hydrogen Bonds: The hydroxyl groups can form strong hydrogen bonds with the nitrogen atom of a neighboring pyridine ring.

O-H···O Hydrogen Bonds: Hydrogen bonds can form between the hydroxyl group of one molecule and a hydroxyl oxygen of another.

π-π Stacking: The planar pyridine rings can stack on top of each other, leading to stabilizing π-π interactions. iucr.org

iucr.orgmdpi.comElemental Microanalysis (CHN/CHNS) for Compositional Verification

Elemental microanalysis is a cornerstone analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. measurlabs.com This method serves to verify the empirical formula of a synthesized compound and is a critical measure of its purity. The technique relies on the complete combustion of a small, precisely weighed amount of the sample, followed by the quantitative analysis of the resulting combustion gases (CO₂, H₂O, and N₂). measurlabs.com

For 6-(Hydroxymethyl)pyridin-3-ol, the molecular formula is C₆H₇NO₂. calpaclab.comepa.gov The theoretical elemental composition can be calculated from its molecular weight (125.13 g/mol ). calpaclab.com Experimental results from CHN analysis are typically expected to be within ±0.4% of the theoretical values to confirm the compound's identity and purity.

Compound Reference Table

Thermal Analysis Techniques for Stability and Transformation Studies

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for determining the thermal stability and decomposition profile of compounds like 6-(Hydroxymethyl)pyridin-3-ol.

Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis, providing quantitative information on the mass changes in a material as it is heated at a controlled rate. celignis.com This technique is instrumental in determining the thermal stability, decomposition temperatures, and kinetic parameters of degradation for compounds such as 6-(Hydroxymethyl)pyridin-3-ol.

In a typical TGA experiment, a small sample of the compound is placed in a high-precision balance within a furnace. The sample is then heated, and its mass is continuously monitored. The resulting data is plotted as a TGA curve, showing mass percentage as a function of temperature. The derivative of this curve, known as the Differential Thermogravimetric (DTG) curve, highlights the temperatures at which the most significant mass loss occurs.

While specific TGA data for 6-(Hydroxymethyl)pyridin-3-ol is not widely published, studies on the closely related compound, pyridoxine (B80251) hydrochloride (a form of Vitamin B6), offer valuable insights into the expected thermal behavior. Research on pyridoxine hydrochloride has shown that it undergoes thermal degradation, and TGA can be used to study this process. For instance, studies have investigated the thermal stability of pyridoxine hydrochloride by itself and in mixtures with other pharmaceutical ingredients. csfarmacie.cz It was established that pyridoxine hydrochloride is stable up to certain temperatures, beyond which it begins to decompose. csfarmacie.cz

One study on the thermal degradation of pyridoxine revealed that the process occurs in distinct stages, which can be quantified using TGA. researchgate.net The analysis can determine the total weight loss and the temperatures corresponding to the maximum rates of degradation. researchgate.net The information derived from such analyses is critical for understanding the compound's shelf-life and processing conditions.

Table 1: Illustrative TGA Data for a Pyridoxine Derivative

| Parameter | Observation | Reference |

| Onset of Decomposition | ~150 °C | csfarmacie.cz |

| Major Decomposition Stage 1 | Characterized by a significant weight loss | researchgate.net |

| Major Decomposition Stage 2 | Further weight loss at a higher temperature | researchgate.net |

| Residue at End of Analysis | Percentage of material remaining | researchgate.net |

Note: This table is illustrative and based on findings for pyridoxine hydrochloride to demonstrate the type of data obtained from TGA.

Potentiometric Studies for Solution-Phase Characterization

Potentiometric studies are electrochemical methods used to measure the potential of a solution, providing information about the concentration of ions and the equilibrium constants of reactions in solution. For a compound like 6-(Hydroxymethyl)pyridin-3-ol, which possesses ionizable groups, potentiometry is a powerful tool for characterizing its acid-base properties and its interactions with other species in solution.

These studies typically involve the use of an ion-selective electrode and a reference electrode to measure the potential difference in a solution as a titrant is added. By analyzing the resulting titration curve, one can determine the pKa values of the compound, which are quantitative measures of its acidity.

Research on the solution behavior of pyridoxine and its derivatives has demonstrated the utility of potentiometric techniques. ajol.info For example, conductivity measurements, a related technique, have been used to study the behavior of pyridoxine in different solvents and at various temperatures. ajol.info These studies can reveal information about ion-pair formation and the thermodynamic parameters of association reactions. ajol.info Such data is crucial for understanding how 6-(Hydroxymethyl)pyridin-3-ol would behave in different solvent systems, which is important for formulation and reaction chemistry.

Investigations into the molecular interactions of pyridoxine hydrochloride in aqueous solutions with other solutes, such as saccharides, have also been conducted using techniques that provide insights similar to those from potentiometric studies. researchgate.netacs.org These studies help in understanding the solvation behavior and intermolecular forces at play.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complex Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. du.ac.in It is particularly valuable for studying metal complexes where either the metal ion or the ligand is a radical. For 6-(Hydroxymethyl)pyridin-3-ol, which can act as a ligand and form complexes with transition metals, EPR spectroscopy provides detailed information about the electronic structure and the coordination environment of the metal center. jocpr.com

When a paramagnetic species is placed in a strong magnetic field, the unpaired electrons can exist in different spin states. EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these spin states. The resulting EPR spectrum provides parameters such as the g-factor and hyperfine coupling constants, which are sensitive to the identity of the metal ion, its oxidation state, and the nature of the coordinating atoms.

The coordination chemistry of pyridoxine and its derivatives with various metal ions has been explored, and EPR has been a key characterization technique. jocpr.comresearchgate.net For instance, the EPR spectrum of a copper(II) complex with pyridoxine showed an isotropic signal at room temperature, providing information about the geometry of the complex. jocpr.com

More advanced studies have been conducted on lanthanide complexes. A notable example is the characterization of a Gadolinium(III) complex with pyridoxine, [Gd(pyr)₂(H₂O)₄]Cl₃·2H₂O. mdpi.com Although Gd(III) has a symmetric S-state, EPR can still provide valuable information. In this case, magnetic susceptibility measurements, a related technique, were used to determine the magnetic properties of the complex. mdpi.com For other paramagnetic metal complexes of 6-(hydroxymethyl)pyridin-3-ol, EPR would be a direct probe of the metal's environment.

Table 2: Representative EPR Data for a Metal-Pyridoxine Complex

| Metal Ion | EPR Parameter | Value/Observation | Significance | Reference |

| Copper(II) | g_isotropic | 2.090 | Suggests a distorted octahedral geometry. | jocpr.com |

| Gadolinium(III) | g-value | 2.005(1) | Consistent with the expected value for Gd(III). | mdpi.com |

| Gadolinium(III) | θ (Weiss constant) | -0.034(2) K | Indicates very weak intermolecular magnetic interactions. | mdpi.com |

Note: This table presents data for pyridoxine complexes to illustrate the application of EPR spectroscopy.

Theoretical and Computational Investigations of 6 Hydroxymethyl Pyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable in understanding the intrinsic properties of 6-(hydroxymethyl)pyridin-3-ol. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular properties that can be difficult to determine experimentally.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 6-(hydroxymethyl)pyridin-3-ol, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its electronic properties. researchgate.net These calculations reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity.

The molecular electrostatic potential (MEP) and electrostatic potential (ESP) analyses, derived from DFT calculations, identify the electrophilic and nucleophilic regions of the molecule. researchgate.net In 6-(hydroxymethyl)pyridin-3-ol, the oxygen and nitrogen atoms are typically found to be nucleophilic sites, while the hydrogen atoms of the hydroxyl and hydroxymethyl groups are electrophilic. researchgate.net

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. researchgate.net For pyridine (B92270) derivatives, a larger energy gap generally corresponds to greater stability and lower reactivity. researchgate.net

Table 1: Representative Electronic Properties of 6-(Hydroxymethyl)pyridin-3-ol from DFT Calculations

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.1 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.4 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Note: The values presented in this table are representative and can vary depending on the specific computational method and basis set used.

Gibbs Energy Calculations for Reaction Pathway Energetics

Gibbs free energy calculations are crucial for determining the spontaneity and thermodynamics of chemical reactions involving 6-(hydroxymethyl)pyridin-3-ol. These calculations can be used to compare the stability of different isomers or tautomers and to evaluate the energy barriers of reaction pathways. For instance, in the formation of 6-(hydroxymethyl)pyridin-3-ol from 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia (B1221849), an activation energy (Ea) of 74 ± 3 kJ/mol has been determined, providing insight into the kinetics of this transformation. rsc.orgresearchgate.net

Theoretical calculations of Gibbs free energies have also been successfully applied to assess the thermodynamic stability of related pyridoxine (B80251) derivatives, demonstrating the reliability of these methods. researchgate.netuni.lu For 6-(hydroxymethyl)pyridin-3-ol, such calculations can elucidate the relative stabilities of its potential tautomeric forms, such as the keto-enol equilibrium, which can significantly influence its chemical behavior. mdpi.com The enol form is generally found to be the more stable tautomer for similar pyridinol systems. mdpi.com

Topological Analysis of Electron Density (e.g., AIM Theory)

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density, offering deep insights into chemical bonding. gla.ac.ukresearchgate.net By identifying critical points in the electron density, AIM can characterize the nature of atomic and intermolecular interactions. This analysis has been applied to complex systems containing pyridoxine moieties to explore bonding interactions. researchgate.netuni.lu

For 6-(hydroxymethyl)pyridin-3-ol, an AIM analysis would reveal the properties of the bond critical points (BCPs) for all covalent bonds, providing information about their strength and nature. Furthermore, AIM can identify and characterize non-covalent interactions, such as hydrogen bonds, which are crucial for the molecule's structure and its interactions with other molecules. The analysis of the Laplacian of the electron density at the BCPs can distinguish between shared (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. gla.ac.ukresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the dynamic behavior of molecules, including their conformational preferences and intermolecular interactions.

Conformational Analysis and Stability

Table 2: Representative Conformational Analysis Data for 6-(Hydroxymethyl)pyridin-3-ol

| Conformer | Dihedral Angle (C5-C6-Cα-Oα) | Relative Energy (kcal/mol) | Population (%) |

| 1 | ~60° | 0.0 | 65 |

| 2 | ~180° | 0.8 | 25 |

| 3 | ~-60° | 1.2 | 10 |

Note: The values in this table are for illustrative purposes to represent typical outputs of a conformational analysis and are not based on a specific published study of this exact molecule.

Prediction of Intermolecular Interactions

The hydroxyl and hydroxymethyl groups, along with the nitrogen atom of the pyridine ring, make 6-(hydroxymethyl)pyridin-3-ol capable of forming various intermolecular interactions, particularly hydrogen bonds. researchgate.net Molecular dynamics (MD) simulations can be employed to study these interactions in the condensed phase, providing a dynamic picture of how molecules of 6-(hydroxymethyl)pyridin-3-ol interact with each other and with solvent molecules.

These simulations can predict the formation of hydrogen-bonded dimers or larger aggregates and provide information on the strength and lifetime of these interactions. Understanding these intermolecular forces is essential for predicting the physical properties of the compound, such as its boiling point and solubility, as well as its behavior in biological systems where it may interact with proteins or other biomolecules. The study of related compounds has highlighted the importance of O-H···N and O-H···O hydrogen bonds in forming polymeric chains and stabilizing crystal structures.

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations allow for the a priori prediction of various spectroscopic parameters, which is essential for structural elucidation and interpretation of experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry. cmst.eu Methods like the Gauge-Independent Atomic Orbital (GIAO) are frequently employed in conjunction with DFT functionals (e.g., B3LYP) and appropriate basis sets (e.g., 6-311++G(d,p)) to calculate the nuclear shielding tensors. cmst.euruc.dk For zwitterionic and tautomeric molecules like 6-(hydroxymethyl)pyridin-3-ol, comparing calculated shifts with experimental data can help identify the dominant tautomeric form in a given solvent. cmst.eu To achieve higher accuracy, especially in solution, calculations can incorporate a Polarizable Continuum Model (PCM) to approximate solvent effects or combine DFT with Molecular Dynamics (MD) simulations to account for explicit solvent interactions. ruc.dk

Vibrational Spectroscopy: The vibrational frequencies corresponding to Infrared (IR) spectra can be computationally predicted. DFT calculations are used to determine the harmonic vibrational frequencies, which can be compared with experimental FT-IR data. researchgate.net This comparison aids in the assignment of vibrational bands to specific functional groups and modes of vibration within the molecule, confirming its structural integrity. researchgate.net

Other Spectroscopic Data: Computational tools can also predict other relevant parameters. For instance, collision cross-section (CCS) values, which are measured in ion mobility-mass spectrometry, can be calculated for different ionic adducts of the molecule.

Table 1: Common Computational Methods for Spectroscopic Parameter Prediction

| Spectroscopic Parameter | Computational Method/Technique | Typical Application |

|---|---|---|

| ¹H and ¹³C NMR Chemical Shifts | DFT (e.g., B3LYP) with GIAO method | Structural verification, tautomer identification. cmst.euruc.dk |

| IR Vibrational Frequencies | DFT (e.g., B3LYP) frequency calculations | Assignment of experimental spectra, functional group analysis. researchgate.net |

| Collision Cross Section (CCS) | Specialized prediction software/databases | Prediction of ion mobility-mass spectrometry data. |

Elucidation of Structure-Reactivity and Structure-Biological Activity Relationships

Computational methods are pivotal in understanding how the specific arrangement of atoms in 6-(hydroxymethyl)pyridin-3-ol influences its chemical reactivity and potential biological functions.

Structure-Reactivity Relationships: The reactivity of a molecule is fundamentally governed by its electronic structure. Several computational analyses are used to probe this:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors of reactivity. mdpi.comnih.gov The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov For pyridine derivatives, FMO analysis can explain reaction mechanisms and site-selectivity. chemrxiv.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density on the molecular surface, allowing for the prediction of reactive sites. tandfonline.comresearchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov For pyridin-3-ol derivatives, MEP maps can identify the most likely sites for protonation and other chemical interactions. vulcanchem.comresearchgate.net

Tautomerism and Stability: Pyridin-3-ol derivatives can exist in different tautomeric forms, such as the hydroxy-pyridine form and the zwitterionic pyridone form. DFT calculations can determine the relative energies and thermodynamic stability of these tautomers, which is critical as the dominant tautomer dictates the molecule's reactivity. tandfonline.comresearchgate.net

Topological and Bonding Analyses: Advanced methods like the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO), and Reduced Density Gradient (RDG) analyses provide deeper insights. researchgate.netresearchgate.net These studies can characterize the nature of chemical bonds, identify non-covalent interactions like hydrogen bonds, and quantify charge distribution, all of which are essential for understanding reaction mechanisms and molecular stability. researchgate.netresearchgate.net

Table 2: Computational Descriptors for Structure-Reactivity Analysis

| Descriptor/Analysis | Computational Method | Information Provided |

|---|---|---|

| HOMO-LUMO Energies & Gap | DFT | Indicates chemical reactivity, stability, and electron-donating/accepting ability. nih.goviucr.org |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net |

| Tautomer Stability | DFT Energy Calculations | Predicts the predominant tautomeric form under specific conditions. tandfonline.comresearchgate.net |

| Bonding and Interactions | QTAIM, NBO, RDG | Details charge distribution, bond character, and non-covalent interactions. researchgate.netresearchgate.net |

Structure-Biological Activity Relationships: Computational techniques are instrumental in predicting and explaining the biological activity of molecules, guiding the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. semanticscholar.orgd-nb.info For N-heterocycles, QSAR models have been used to predict properties like biodegradability by linking molecular fragments to this activity. d-nb.info A QSAR study could correlate descriptors of 6-(hydroxymethyl)pyridin-3-ol and its analogs with a specific biological effect.

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. researchgate.netnih.gov Docking studies predict the preferred binding orientation and affinity of the ligand in the receptor's active site. nih.gov For 6-(hydroxymethyl)pyridin-3-ol, docking could be used to screen for potential protein targets and to hypothesize its mechanism of action, for example, as an enzyme inhibitor. rsc.org The results can explain why certain structural features, like specific substitutions, enhance or diminish binding affinity and, consequently, biological activity. nih.gov

Table 3: Computational Approaches for Structure-Biological Activity Elucidation

| Approach | Methodology | Application |

|---|---|---|

| QSAR | Statistical correlation of molecular descriptors with activity. | Predicting biological activity (e.g., toxicity, efficacy) of new analogs. semanticscholar.orgd-nb.info |

| Molecular Docking | Simulation of ligand-receptor binding. | Identifying potential biological targets, predicting binding modes and affinity. nih.govrsc.org |

| Pharmacophore Mapping | Identifying essential 3D features for biological activity. | Designing new molecules with desired biological functions. researchgate.net |

Applications in Advanced Chemical and Pharmaceutical Research

Building Block in Complex Organic Synthesis

As a functionalized pyridine (B92270), 6-(Hydroxymethyl)pyridin-3-ol serves as a foundational building block in organic synthesis. calpaclab.com Chemists utilize its reactive sites—the hydroxyl group, the hydroxymethyl group, and the pyridine ring itself—to construct more elaborate molecular architectures. It is commercially available for research purposes, underscoring its role as a starting material in multi-step synthetic projects. lookchem.combiosynth.com

The compound is instrumental in the synthesis of specialized, high-value fine chemicals. A notable pathway for its own formation involves the ring expansion of 5-(hydroxymethyl)furfural (HMF), a biomass-derived platform chemical, in the presence of ammonia (B1221849). researchgate.netevitachem.com This reaction is significant as it provides a route from renewable resources to pyridin-3-ol derivatives. researchgate.net

A key application is in the synthesis of the novel taste enhancer N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, also known as alapyridaine. researchgate.net This compound was developed through the reaction of a key intermediate, 5-(hydroxymethyl)-2-furaldehyde, with alanine, demonstrating the utility of the 6-(hydroxymethyl)pyridin-3-ol scaffold in creating functional molecules for the food and flavor industry. researchgate.net

The pyridin-3-ol core is a versatile platform for building novel and complex heterocyclic systems. The general class of 3-hydroxypyridines can be synthesized from the rearrangement of aliphatic 2-furylketones with ammonia and heat. cdnsciencepub.com This provides a foundational method for accessing the core structure.

Furthermore, pyridin-3-ols can be converted into oxidopyridinium betaines. These intermediates are highly reactive in cycloaddition reactions, allowing for the streamlined construction of bridged N-heterocyclic scaffolds, which are important structures in natural product chemistry and pharmaceutical sciences. rsc.org This reactivity highlights the potential of 6-(Hydroxymethyl)pyridin-3-ol to serve as a precursor to three-dimensional, nitrogen-containing molecules that are otherwise difficult to synthesize. rsc.org

Pharmaceutical Research and Drug Discovery

The pyridine ring is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide range of pharmacologically active compounds. ijpsonline.comsigmaaldrich.com The specific arrangement of functional groups in 6-(Hydroxymethyl)pyridin-3-ol makes it and its derivatives subjects of interest in the development of new drugs.